

# HT-2157: A Technical Overview of its Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: HT-2157  
CAS No.: 1000273-87-9  
Cat. No.: B10801091

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## Abstract

**HT-2157**, also known as SNAP-37889, is a selective, non-peptide antagonist of the galanin-3 (GAL<sub>3</sub>) receptor. Initially investigated for its potential therapeutic effects in anxiety and depression, its clinical development was terminated due to safety concerns.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available safety and toxicity data for **HT-2157**, drawing from preclinical in vitro and in vivo studies. While specific details of the adverse events leading to its clinical trial termination are not publicly available, in vitro evidence points towards a mechanism of receptor-independent cytotoxicity. This document is intended to serve as a resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

## Introduction

Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GAL<sub>1</sub>, GAL<sub>2</sub>, and GAL<sub>3</sub>. The GAL<sub>3</sub> receptor, in particular, has been implicated in the modulation of mood and anxiety. **HT-2157** emerged as a potent and selective antagonist for the GAL<sub>3</sub> receptor, demonstrating promising anxiolytic and antidepressant-like activity in rodent models. However, the progression of **HT-2157** into and through clinical trials was halted due to undisclosed safety issues.<sup>[1]</sup> This guide synthesizes the publicly accessible information regarding the safety and toxicity profile of **HT-2157** to inform future research in the development of GAL<sub>3</sub> receptor modulators.

## Preclinical Safety and Toxicity Data

The following tables summarize the key quantitative data from preclinical studies of **HT-2157**.

### Table 1: In Vitro Receptor Binding and Functional Activity

Parameter	Value	Cell Line/System	Reference
GAL <sub>3</sub> Receptor Binding Affinity (K <sub>i</sub> )	17 nM	Membranes from LMTK <sup>-</sup> cells expressing human GAL <sub>3</sub>	[1]
GAL <sub>1</sub> Receptor Binding Affinity (K <sub>i</sub> )	>10 μM	Membranes from LMTK <sup>-</sup> cells expressing human GAL <sub>1</sub>	[1]
GAL <sub>2</sub> Receptor Binding Affinity (K <sub>i</sub> )	>10 μM	Membranes from LMTK <sup>-</sup> cells expressing human GAL <sub>2</sub>	[1]
Functional Antagonism	Concentration-dependent rightward shift of the galanin concentration-effect curve	Galanin-evoked inhibition of adenylyl cyclase	Not specified

**Table 2: In Vitro Cytotoxicity**

Cell Line	Effect	Concentration	Receptor Expression	Reference
HL-60 (Human promyelocytic leukemia)	Induction of apoptosis	10 $\mu$ M	GAL <sub>2</sub>	[1]
BV-2 (Murine microglial cells)	Induction of apoptosis	10 $\mu$ M	Endogenous GAL <sub>3</sub>	[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)	Induction of apoptosis	10 $\mu$ M	Not specified	[1]
HMCB (Human melanocytes)	Induction of apoptosis	$\geq 10$ $\mu$ M	Endogenous GAL <sub>3</sub>	
SH-SY5Y (Human neuroblastoma)	Induction of apoptosis	$\geq 10$ $\mu$ M	No galanin receptors	

**Table 3: In Vivo Pharmacological and Behavioral Effects in Rodents**

Species	Model	Dose	Effect	Reference
Rat	Vogel Punished Drinking Test	3 and 10 mg/kg	Increased drinking (anxiolytic-like)	[1]
Rat	Forced Swim Test	3 and 10 mg/kg	Reduced immobility time (antidepressant-like)	[1]
Rat	Operant Alcohol Self-Administration	30 mg/kg	Decreased self-administration	[1]

## Key Experimental Protocols

### In Vitro Apoptosis Induction Assay

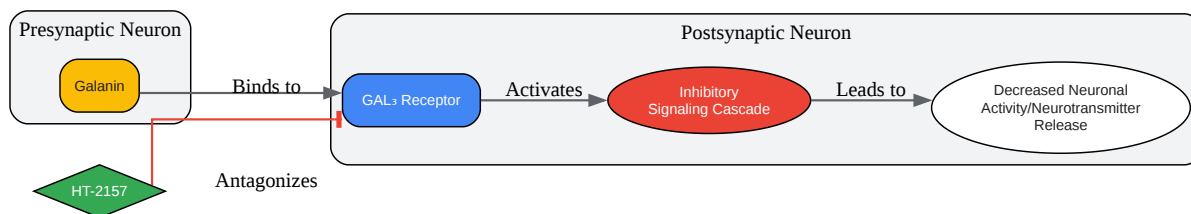
- Cell Lines: HL-60, BV-2, and primary human PBMCs were utilized.
- Treatment: Cells were treated with **HT-2157** (SNAP-37889) at a concentration of 10  $\mu$ M.
- Apoptosis Detection: The induction of apoptosis was assessed. The specific methodology for apoptosis detection (e.g., Annexin V/PI staining, caspase activation assays) is not detailed in the provided search results.
- Receptor Expression Analysis: The expression of galanin receptors in the cell lines was determined to assess if the cytotoxic effects were dependent on the presence of the drug's target.

### Rodent Behavioral Models

- Vogel Punished Drinking Test (Rat): This conflict test is used to evaluate anxiolytic drug activity. Thirsty rats are trained to drink from a tube that is electrified. The number of licks is measured, with an increase in licking in the presence of the drug, despite the shock, indicating an anxiolytic effect.
- Forced Swim Test (Rat): This model is commonly used to screen for antidepressant efficacy. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in immobility time is indicative of an antidepressant-like effect.
- Operant Alcohol Self-Administration (Rat): Rats are trained to press a lever to receive an alcohol reward. A decrease in lever pressing for alcohol following drug administration suggests a reduction in the reinforcing properties of alcohol.

## Signaling Pathways and Experimental Workflows

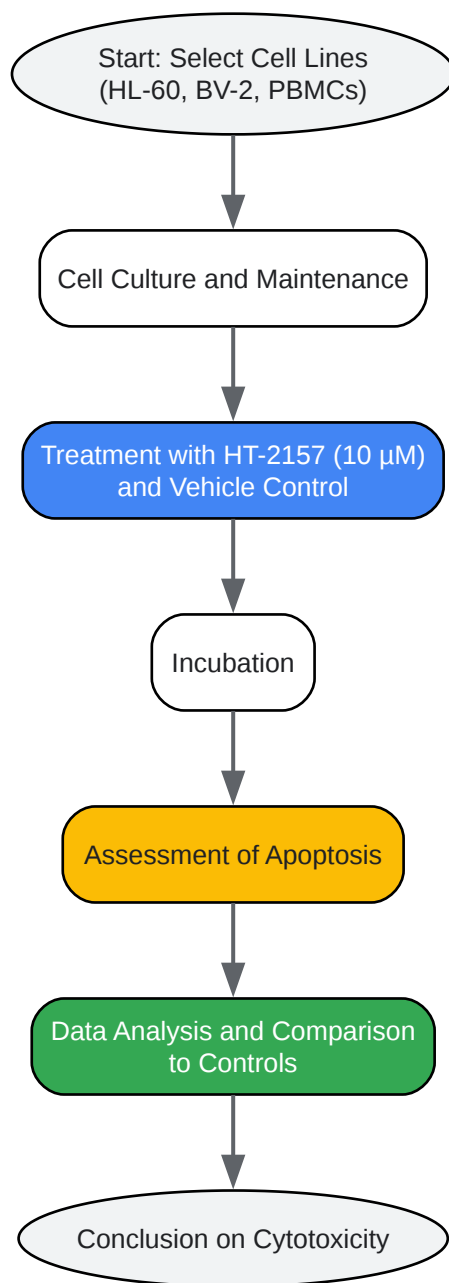
### Proposed Mechanism of Action of HT-2157



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Caption: Proposed mechanism of **HT-2157** as a GAL<sub>3</sub> receptor antagonist.

## Experimental Workflow for In Vitro Toxicity Assessment



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Caption: Workflow for evaluating the in vitro cytotoxicity of **HT-2157**.

## Discussion and Conclusion

The preclinical data for **HT-2157** demonstrated its potential as a selective GAL<sub>3</sub> receptor antagonist with desirable pharmacological effects in animal models of anxiety and depression. However, the termination of its clinical development underscores a significant safety liability.

The in vitro findings are particularly revealing, as they indicate that **HT-2157** can induce apoptosis in various cell types, including immune and neuronal cells, at a concentration of 10  $\mu\text{M}$ .<sup>[1]</sup> Crucially, this cytotoxic effect was observed in cells lacking the GAL<sub>3</sub> receptor, suggesting an off-target and receptor-independent mechanism of toxicity.

This observed in vitro cytotoxicity provides a plausible explanation for the safety concerns that led to the cessation of clinical trials, although the precise nature of the adverse events in humans remains undisclosed. The discrepancy between the lack of reported overt toxicity in preclinical animal studies and the ultimate clinical outcome highlights the limitations of animal models in predicting all human toxicities.

In conclusion, while **HT-2157** showed initial promise, its safety profile, characterized by in vitro cytotoxicity, rendered it unsuitable for further clinical development. This case serves as a critical reminder of the importance of comprehensive toxicological profiling, including in vitro cytotoxicity screening across a diverse range of cell types, early in the drug discovery and development process. Future efforts to develop GAL<sub>3</sub> receptor antagonists should prioritize candidates with a clean off-target profile and a favorable safety margin.

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## References

- 1. HT-2157 [[medbox.iiab.me](https://medbox.iiab.me)]
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